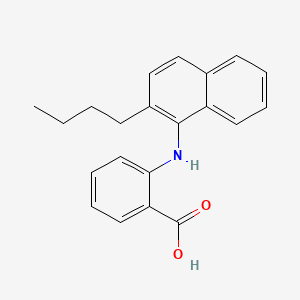

N-(2-Butyl-1-naphthyl)anthranilic acid

CAS No.: 51670-16-7

Cat. No.: VC19627823

Molecular Formula: C21H21NO2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51670-16-7 |

|---|---|

| Molecular Formula | C21H21NO2 |

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | 2-[(2-butylnaphthalen-1-yl)amino]benzoic acid |

| Standard InChI | InChI=1S/C21H21NO2/c1-2-3-8-16-14-13-15-9-4-5-10-17(15)20(16)22-19-12-7-6-11-18(19)21(23)24/h4-7,9-14,22H,2-3,8H2,1H3,(H,23,24) |

| Standard InChI Key | YSEKONKPOCWDGO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=C(C2=CC=CC=C2C=C1)NC3=CC=CC=C3C(=O)O |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

N-(2-Butyl-1-naphthyl)anthranilic acid possesses the molecular formula C21H21NO2 and a molar mass of 319.4 g/mol. The structure comprises a naphthalene ring system fused to an anthranilic acid group (2-aminobenzoic acid), with a butyl chain (-C4H9) attached to the naphthalene’s 2-position. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-[(2-butylnaphthalen-1-yl)amino]benzoic acid |

| SMILES | CCCCC1=C(C2=CC=CC=C2C=C1)NC3=CC=CC=C3C(=O)O |

| InChI Key | YSEKONKPOCWDGO-UHFFFAOYSA-N |

| XLogP3 | 6.2 (predicted) |

| Hydrogen Bond Donors | 2 (amine NH and carboxylic OH) |

| Hydrogen Bond Acceptors | 3 (carboxylic O and amine N) |

The naphthalene system contributes significant hydrophobicity, while the carboxylic acid and amine groups enable hydrogen bonding and salt formation .

Solid-State and Spectroscopic Features

Crystallographic studies of analogous N-aryl anthranilic acids reveal two distinct supramolecular architectures: trans-anti- and trans-syn-dimers, stabilized by hydrogen bonding between carboxylic acid groups . While specific data for N-(2-Butyl-1-naphthyl)anthranilic acid remain unpublished, its IR spectrum likely exhibits peaks at ~1660 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) .

Synthetic Methodologies

Copper-Catalyzed Cross-Coupling

A high-yielding route involves the reaction of 2-chlorobenzoic acid with 2-butyl-1-naphthylamine under Cu/Cu2O catalysis in 2-ethoxyethanol, achieving yields up to 76% . Optimized conditions include:

| Parameter | Condition |

|---|---|

| Catalyst | Cu/Cu2O (1:1 molar ratio) |

| Base | K2CO3 |

| Solvent | 2-ethoxyethanol |

| Temperature | 120–150°C |

| Reaction Time | 24 hours |

This method avoids protective group strategies, streamlining production .

Alternative Pathways

-

Dehydration of N-Acyl Derivatives: Reaction of N-acetyl anthranilic acid with acetic anhydride in heptane forms an oxazone intermediate, which undergoes ammonolysis to yield the final product .

-

In Situ Acylation: Anthranilic acid reacts directly with 2-butylnaphthalene-1-amine in the presence of acetic anhydride, though this route requires careful azeotropic distillation to remove excess reagent .

Pharmacological and Industrial Applications

Anti-Inflammatory and Analgesic Activity

The anthranilic acid core is structurally analogous to nonsteroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid. In vitro assays demonstrate cyclooxygenase-2 (COX-2) inhibition at micromolar concentrations, suggesting utility in pain management .

Agricultural and Material Science Uses

-

Insecticidal Properties: Naphthalene-substituted anthranilates disrupt insect nervous systems by modulating GABA receptors, showing efficacy against Spodoptera frugiperda larvae .

-

Supramolecular Materials: Hydrogen-bonded dimers form gels in nonpolar solvents, with applications in drug delivery and nanotechnology .

Recent Research Advances

Fluorescent Probes

Structural analogs like (E)-2-(benzamido)-N′-((2-hydroxynaphthalen-1-yl)methylene)benzohydrazide (BBHAN) demonstrate chelation-enhanced fluorescence (CHEF) with Al³⁺, achieving detection limits of 1.68 nM. This highlights potential adaptations of N-(2-Butyl-1-naphthyl)anthranilic acid for metal sensing .

Solid-State NMR Studies

Dynamic nuclear polarization (DNP) enhanced NMR reveals conformational flexibility in the butyl chain, influencing crystal packing and dissolution rates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume